![molecular formula C24H28N4O2 B2741177 2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide CAS No. 912896-74-3](/img/structure/B2741177.png)
2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole group, a pyrrolidinone group, and an acetamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are aromatic and heterocyclic, respectively, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group could undergo hydrolysis, and the benzimidazole group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could impact the compound’s solubility .Applications De Recherche Scientifique
Molecular Design for Therapeutic Applications
The molecular design involving benzimidazole derivatives has led to significant advancements in therapeutic applications. A study highlighted the discovery of a compound with a benzimidazole moiety that functions as a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), demonstrating a 229-fold selectivity over ACAT-2. This compound, due to its enhanced aqueous solubility and improved oral absorption, was designated as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antioxidant Properties in Oil
Research into benzimidazole derivatives has also explored their utility as antioxidants in base stock oil. These compounds were synthesized and their structure confirmed through various spectroscopic methods. Their efficacy as antioxidants was assessed through the oxidation stability of the local base oil, showcasing their potential in enhancing the performance and lifespan of industrial oils (Basta et al., 2017).
Antiviral and Anticonvulsant Activities
A novel class of compounds related to benzimidazoles was designed to test as antiviral agents, specifically targeting human rhinovirus. This research underscores the potential of benzimidazole derivatives in developing new treatments for viral infections (Hamdouchi et al., 1999). Additionally, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, incorporating the benzimidazole structure, demonstrated potential as hybrid anticonvulsant agents, indicating the versatility of benzimidazole derivatives in addressing various neurological disorders (Kamiński et al., 2015).
Anti-inflammatory and Antimicrobial Applications
The benzimidazole core has been utilized in the synthesis of compounds with anti-inflammatory and antimicrobial activities. For example, thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory agents (Tozkoparan et al., 1999). Moreover, novel azetidine-2-one derivatives of 1H-benzimidazole demonstrated both antimicrobial and cytotoxic activities, highlighting their potential in antimicrobial therapy and cancer research (Noolvi et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(1-butyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-4-14-27-16-18(15-22(27)29)24-25-20-12-8-9-13-21(20)28(24)17-23(30)26(2)19-10-6-5-7-11-19/h5-13,18H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMCCEDZYKXAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

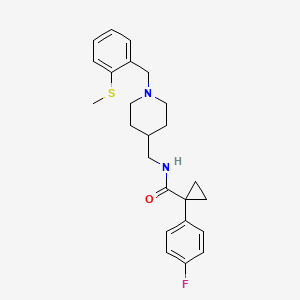

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2741104.png)
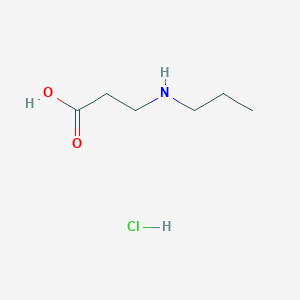
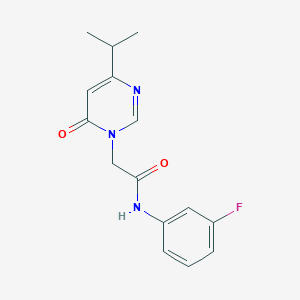
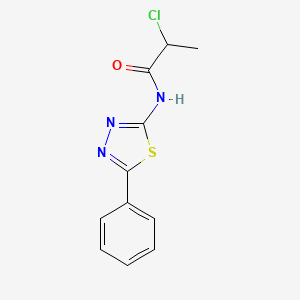
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2741111.png)
![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)
![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)

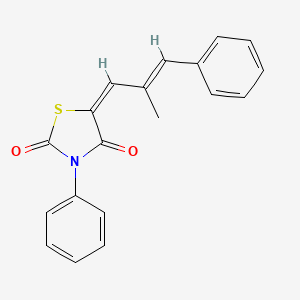
![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)